molecular formula C23H23ClN2O3S B3454170 N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE

N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE

Cat. No.: B3454170
M. Wt: 443.0 g/mol
InChI Key: JYHWSCYLOPAAMQ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonyl anilides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE typically involves the following steps:

    Formation of the sulfonyl aniline intermediate: This step involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with aniline under basic conditions to form 2,5-dimethyl(phenylsulfonyl)aniline.

    Acylation reaction: The intermediate is then reacted with 3-chloro-2-methylphenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYLANILINO]ACETAMIDE: Lacks the sulfonyl group, which may affect its biological activity.

    N-(3-CHLORO-2-METHYLPHENYL)-2-[PHENYLSULFONYL]ACETAMIDE: Lacks the dimethyl groups, which may influence its chemical reactivity and interactions.

Uniqueness

N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE is unique due to the presence of both the sulfonyl and dimethyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(3-chloro-2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2O3S/c1-16-12-13-17(2)22(14-16)26(30(28,29)19-8-5-4-6-9-19)15-23(27)25-21-11-7-10-20(24)18(21)3/h4-14H,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHWSCYLOPAAMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N(CC(=O)NC2=C(C(=CC=C2)Cl)C)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE
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N-(3-CHLORO-2-METHYLPHENYL)-2-[2,5-DIMETHYL(PHENYLSULFONYL)ANILINO]ACETAMIDE

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